molecular formula C18H14N4O2S B4658279 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4658279
M. Wt: 350.4 g/mol
InChI Key: HLZHICYKZBXDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential use in various scientific research applications. BTA-1 is a thioacetamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as histone deacetylase, which can regulate gene expression. This compound may also inhibit the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the brain. This compound has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its potential use in cancer research, neuroprotection, and anti-inflammatory effects. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide. These include further studies to fully understand its mechanism of action, potential use in cancer research, neuroprotection, and anti-inflammatory effects. Further studies are also needed to determine the potential side effects of this compound and its suitability for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been shown to have potential use in cancer research, neuroprotection, and anti-inflammatory effects. Further studies are needed to fully understand its mechanism of action and potential side effects. This compound is a promising compound that may have potential use in various scientific research applications.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and can reduce inflammation in the brain.

properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-16(23)11-25-18-21-20-17(22(18)13-7-2-1-3-8-13)15-10-12-6-4-5-9-14(12)24-15/h1-10H,11H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZHICYKZBXDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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